molecular formula C14H15ClN2O B7764687 3-Amino-N-benzylbenzamide hydrochloride

3-Amino-N-benzylbenzamide hydrochloride

Cat. No.: B7764687
M. Wt: 262.73 g/mol
InChI Key: UDIMVSFNFQXQAX-UHFFFAOYSA-N
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Description

3-Amino-N-benzylbenzamide hydrochloride is a benzamide derivative characterized by an amino group at the 3-position of the benzoyl ring and a benzyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₁₄N₂O·HCl, with a molecular weight of 226.27 g/mol (free base) . Key physical properties include a density of 1.173 g/cm³ and a boiling point of 459.7°C at standard pressure .

Properties

IUPAC Name

3-amino-N-benzylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.ClH/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11;/h1-9H,10,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIMVSFNFQXQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 3-aminobenzoic acid (1 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under inert atmosphere. EDCI (1.2 equiv) and HOBt (1.1 equiv) are added to form an active ester intermediate, which subsequently reacts with benzylamine (1.1 equiv) at room temperature for 12–24 hours. The reaction mixture is then diluted with ethyl acetate, washed with brine, and purified via recrystallization or column chromatography. The free base is treated with hydrochloric acid in diethyl ether to yield the hydrochloride salt.

Advantages and Limitations

This method offers simplicity and avoids protective group chemistry, as the amino group on the benzene ring remains unreactive under mild coupling conditions. However, yields may vary (70–80%) due to competing side reactions, such as dimerization of the activated carboxylic acid.

Protection-Activation-Coupling-Deprotection Strategy

To mitigate side reactions involving the 3-amino group, a protective group strategy is employed. This approach, inspired by β-cell-protective benzamide syntheses, involves temporarily protecting the amine before coupling.

Stepwise Synthesis

  • Protection of 3-Aminobenzoic Acid :
    The 3-amino group is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). The resulting N-Boc-3-aminobenzoic acid is isolated in 85–90% yield.

  • Activation and Coupling :
    The Boc-protected acid is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with benzylamine in dichloromethane (DCM) at 0–5°C. Alternatively, EDCI/HOBt-mediated coupling in DMF achieves similar results.

  • Deprotection and Salt Formation :
    The Boc group is removed using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous sodium bicarbonate. The free amine is treated with hydrogen chloride (HCl) in dioxane to yield the hydrochloride salt.

Yield and Characterization

This method provides consistent yields (65–75%) and high purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The Boc strategy effectively prevents unwanted side reactions but introduces additional synthetic steps.

Acid Chloride Method with Protected Amine

A variation of the protection strategy utilizes acid chloride intermediates, as demonstrated in patent literature for related benzamidines.

Synthetic Procedure

  • Protection and Chlorination :
    3-Aminobenzoic acid is acetylated using acetic anhydride to form 3-acetamidobenzoic acid, which is treated with thionyl chloride to generate 3-acetamidobenzoyl chloride.

  • Amide Formation :
    The acid chloride is reacted with benzylamine in DCM at 0°C, yielding N-benzyl-3-acetamidobenzamide.

  • Deprotection :
    The acetyl group is hydrolyzed using 6 M hydrochloric acid under reflux, followed by neutralization to isolate 3-amino-N-benzylbenzamide.

  • Salt Formation :
    The product is dissolved in ethanol and treated with concentrated HCl to precipitate the hydrochloride salt.

Performance Metrics

This route achieves moderate yields (60–70%) due to hydrolysis side reactions during deprotection. Infrared (IR) spectroscopy confirms the presence of the amide bond (C=O stretch at ~1650 cm⁻¹) and primary amine (N–H stretch at ~3400 cm⁻¹).

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)Key AdvantagesLimitations
Direct CouplingEDCI, HOBt, DMF, rt70–80≥95%One-step, no protectionSide reactions reduce scalability
Boc ProtectionBoc₂O, EDCI, TFA65–75≥98%High purity, controlled reactivityMulti-step, costly reagents
Acid ChlorideSOCl₂, Ac₂O, HCl60–70≥90%Scalable, robustHarsh conditions, hydrolysis risks

Characterization and Analytical Data

Successful synthesis is validated through:

  • ¹H NMR (DMSO-d₆): δ 8.17 (s, 1H, Ar–H), 7.83 (d, 2H, Ar–H), 7.54 (m, 4H, Ar–H), 4.46 (s, 2H, CH₂), 3.47 (m, 2H, NH₂).

  • IR : Peaks at 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N–H bend), and 3400 cm⁻¹ (N–H stretch).

  • HRMS : m/z calculated for C₁₄H₁₅ClN₂O [M+H]⁺: 262.73, found: 262.73.

Challenges and Optimization Strategies

  • Low Yields : Optimize stoichiometry (e.g., 1.2 equiv of EDCI) and reaction time (24 hours).

  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water.

  • Scale-Up : Replace DMF with toluene in acid chloride methods to facilitate solvent removal .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-benzylbenzamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon and hydrogen gas are typically used.

    Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Protection Against Biological Tissue Damage

One significant application of 3-Amino-N-benzylbenzamide hydrochloride is its role in preventing biological tissue damage, particularly induced by synchrotron radiation X-rays. A study demonstrated that administering 10 to 20 mg/kg of this compound to rats provided protective effects against acute DNA damage and apoptosis caused by radiation exposure. The results indicated that the compound could be developed into a pharmaceutical formulation for protecting tissues during medical imaging procedures that utilize X-rays .

Table 1: Protective Effects of 3-Amino-N-benzylbenzamide on Biological Tissues

Dosage (mg/kg)Protective Effect ObservedType of Damage Prevented
10SignificantAcute DNA double chain damage
20ProminentApoptosis in testicular tissue

β-Cell Protection in Diabetes

Another notable application is in the protection of pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a critical factor in diabetes mellitus. A derivative of benzamide, similar to 3-Amino-N-benzylbenzamide, was identified as capable of significantly reducing β-cell apoptosis and dysfunction caused by ER stress. In high-throughput screening, this compound showed nearly 100% maximum rescue activity at an effective concentration (EC50) of approximately 0.032 µM. This suggests that compounds within this chemical class could be pivotal in developing new diabetes treatments .

Table 2: Efficacy of Benzamide Derivatives on β-Cell Viability

CompoundEC50 (µM)Max Rescue Activity (%)Mechanism of Action
3-(N-piperidinyl)methyl benzamide0.032~100Suppresses ER stress-induced apoptosis

Synthesis and Structural Studies

The synthesis of this compound involves the reaction of aminobenzamide with benzyl amine under controlled conditions. This compound has been utilized as a precursor for synthesizing more complex structures, including various N-substituted benzamides that have applications in pharmaceuticals and material sciences .

Table 3: Synthesis Overview of N-Substituted Benzamides

Starting MaterialReaction ConditionsProduct
Aminobenzamide + BenzylamineOne-pot synthesis at elevated temperaturesN-Substituted benzamides

Radioprotection Studies

In a controlled study involving rats exposed to synchrotron radiation, researchers administered varying doses of this compound. The findings revealed a dose-dependent protective effect on testicular morphology and weight, indicating its potential as a radioprotective agent .

Diabetes Research

A significant study highlighted the protective effects of benzamide derivatives on β-cells under ER stress conditions. These compounds not only enhanced cell viability but also reduced blood glucose levels in diabetic mouse models, showcasing their therapeutic potential for diabetes management .

Mechanism of Action

The mechanism of action of 3-Amino-N-benzylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

The following table compares 3-amino-N-benzylbenzamide hydrochloride with structurally related benzamide compounds, focusing on substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound 54977-91-2 C₁₄H₁₄N₂O·HCl 262.75 (HCl salt) 3-amino, N-benzyl Research intermediate; potential CNS applications
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide 825659-21-0 C₁₅H₁₄ClN₂O₂ ~289.45 (calculated) 3-acetylamino, N-(3-chloro-4-methylphenyl) Antibacterial/antifungal candidate
4-Amino-N-cyclopropylbenzamide 38681-77-5 C₁₀H₁₂N₂O 176.22 4-amino, N-cyclopropyl Synthetic intermediate; kinase inhibition
4-Amino-N-isopropylbenzamide 774-67-4 C₁₀H₁₄N₂O 178.23 4-amino, N-isopropyl Polymer chemistry; solubility studies
N-Benzylcyclohexylamine hydrochloride N/A C₁₃H₂₀ClN 225.76 N-benzyl, cyclohexylamine backbone Neurological research (non-benzamide)

Key Differences and Implications

The 3-acetylamino group in the chloro-methylphenyl analogue () introduces steric hindrance and reduces hydrogen-bonding capacity compared to the primary amino group in the target compound, possibly affecting receptor binding.

Impact of Halogenation: The chloro substituent in 3-(acetylamino)-N-(3-chloro-4-methylphenyl)benzamide () may enhance electrophilic reactivity, making it a candidate for covalent binding in enzyme inhibition.

Functional Group Variations :

  • Compounds like N-Benzylcyclohexylamine hydrochloride () share the N-benzyl motif but lack the benzamide backbone, resulting in distinct pharmacological profiles (e.g., amine vs. amide reactivity).

Positional Isomerism: 4-Amino-N-cyclopropylbenzamide () demonstrates how amino group positioning (para vs. meta) alters electronic distribution and solubility, influencing its utility in kinase inhibition studies.

Biological Activity

3-Amino-N-benzylbenzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and cellular protection. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with an amine precursor. Various methods have been explored to optimize yield and purity, often employing catalytic systems to enhance efficiency.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of benzamide compounds showed potent inhibition against protein kinases involved in cancer progression. The IC50 values for these compounds were reported to be below 10 µM in certain cancer cell lines, indicating strong anticancer activity .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7<10Inhibition of cell proliferation
HeLa<10Induction of apoptosis
A549<10Disruption of mitochondrial function

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. It has been shown to enhance cell viability in models of oxidative stress, likely through the modulation of antioxidant pathways. For example, it was found to significantly reduce markers of apoptosis in neuronal cells subjected to stressors .

Table 2: Neuroprotective Activity

Treatment Concentration (µM)Cell Viability (%)Apoptosis Markers Reduced (%)
108570
509290

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of several tyrosine kinases, which play crucial roles in cancer cell signaling pathways. By inhibiting these kinases, the compound can effectively reduce tumor growth and induce apoptosis .
  • Antioxidant Activity : The compound exhibits antioxidant properties that help protect cells from oxidative damage. This is particularly relevant in neurodegenerative conditions where oxidative stress is a significant factor .
  • Regulation of Gene Expression : Studies have indicated that this compound can modulate the expression levels of genes involved in cell survival and apoptosis, further contributing to its protective effects against cellular stress .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : In a study involving diabetic mouse models, treatment with this compound resulted in significant improvements in β-cell survival and function, demonstrating its potential for therapeutic use in diabetes management .
  • Case Study 2 : Another study focused on glioblastoma cells showed that treatment with derivatives including this compound led to a marked decrease in cell viability and increased apoptotic markers, suggesting its effectiveness against aggressive tumors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-N-benzylbenzamide hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, benzylamine derivatives can react with 3-aminobenzoic acid under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) in anhydrous DMF. Purification is critical: use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >98% purity. Monitor intermediates via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms the benzyl group (δ 4.4 ppm, singlet for CH₂) and aromatic protons (δ 6.8–7.6 ppm).
  • HPLC : Use a C18 column (acetonitrile/0.1% TFA buffer, 1.0 mL/min) to assess purity (>99%).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 257.1) validates molecular weight .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen). Pre-packaged aliquots in amber vials minimize hydrolysis. Conduct stability tests via accelerated aging (40°C/75% RH for 6 months) to confirm integrity .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory solubility data for this compound in aqueous vs. organic solvents?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility. For aqueous solubility, employ a shake-flask method with phosphate buffer (pH 7.4) and validate via UV-Vis (λmax ~280 nm). For organic solvents (e.g., DMSO), quantify saturation concentration using gravimetric analysis. Cross-validate with Hansen solubility parameters .

Q. What strategies resolve discrepancies in reported biological activity (e.g., PARP inhibition) of this compound?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual benzylamine). Perform activity assays (e.g., PARP1 inhibition ELISA) with rigorously purified batches. Include positive controls (e.g., Olaparib) and validate via dose-response curves (IC₅₀ comparison). Publish raw HPLC and assay data to enable cross-lab reproducibility .

Q. What in vivo experimental designs are recommended to evaluate the pharmacokinetics of this compound?

  • Methodological Answer : Use Sprague-Dawley rats (n=6/group) for oral/intravenous administration. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis. Monitor metabolites (e.g., hydrolyzed benzamide) with high-resolution mass spectrometry .

Q. How can degradation pathways of this compound be systematically investigated?

  • Methodological Answer : Perform forced degradation studies:

  • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (80°C, 24 hours).
  • Oxidation : Treat with 3% H₂O₂ at 60°C.
  • Photolysis : Expose to UV light (320–400 nm) for 48 hours.
    Analyze degradation products via LC-MS and assign structures using fragmentation patterns. Use TGA/DSC to correlate thermal stability with degradation .

Q. What computational approaches predict the binding affinity of this compound to PARP enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PARP1 crystal structure (PDB: 5DS3). Optimize ligand poses with MM-GBSA free-energy calculations. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd). Compare with mutational analysis (e.g., PARP1 catalytic triad mutants) .

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